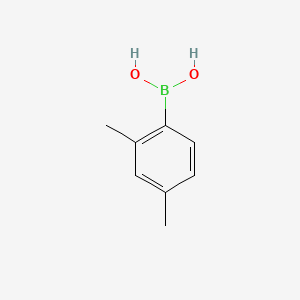
2,4-Dimethylphenylboronic acid
Descripción general
Descripción
2,4-Dimethylphenylboronic acid is a boronic acid derivative characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 4th positions, adjacent to the boronic acid group. While the provided papers do not directly discuss 2,4-dimethylphenylboronic acid, they do provide insights into the properties and reactivity of structurally related boronic acids and their derivatives, which can be extrapolated to understand the behavior of 2,4-dimethylphenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organoboronic acids as intermediates or catalysts in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst in the dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent on the boronic acid plays a crucial role in the reaction mechanism . Similarly, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids introduces new potential building blocks for the synthesis of silicon-containing drugs . These examples indicate that the synthesis of 2,4-dimethylphenylboronic acid would likely involve strategic placement of substituents to influence reactivity and stability.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be complex, with the potential for various interactions and conformations. For instance, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed using single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement . This suggests that the molecular structure of 2,4-dimethylphenylboronic acid could also be studied using similar techniques to understand its conformation and electronic distribution.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which is a key feature in their reactivity. The paper discussing the supramolecular assemblies of phenylboronic acids with nitrogen-containing heterocycles highlights the formation of O–H⋯N hydrogen bonds, which could be relevant to the reactivity of 2,4-dimethylphenylboronic acid . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into the reactivity of substituted benzenesulfonyl derivatives, which could be analogous to reactions involving 2,4-dimethylphenylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure and substituents. For example, the photoremovable protecting group properties of 2,5-dimethylphenacyl esters for phosphates and sulfonic acids indicate that the dimethylphenyl group can impact the photophysical properties of the compound . The synthesis and crystal structure of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, an analogue of nifedipine, also demonstrate how the substitution pattern on the aromatic ring can affect the molecule's conformation and potentially its pharmacological properties .
Aplicaciones Científicas De Investigación
Synthesis Improvements and Applications
2,4-Dimethylphenylboronic acid and its derivatives have significant applications in various fields such as electronics, chemistry, medicine, and biology. Notably, they are utilized in glucose sensors and as intermediates in medicinal chemistry. Research focused on optimizing synthesis processes through the Grignard reagent method has led to improved yields and the proposal of a "one-pot" synthesis method for specific derivatives. This method showed promise for synthesizing compounds like 2,6-dimethylphenylboronic acid, demonstrating the versatility and efficiency of these synthesis improvements (Yan Deng et al., 2009).
Catalytic Carboxylation and Coupling Reactions
A Rhodium(I)-catalyzed carboxylation technique employing aryl- and alkenylboronic esters with CO2 has been developed, offering a pathway to benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method, leveraging the easy availability of boronic esters, is highlighted for its utility in synthesizing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the chemical versatility of boronic acid derivatives (Kazutoshi Ukai et al., 2006).
Spectroscopic and Structural Analysis
The molecular structure, stability forms, and spectroscopic characteristics of 2,4-dimethylphenylboronic acid analogs have been extensively studied using techniques like FT-IR, Raman, and NMR spectroscopy. These studies have provided valuable insights into the chemical properties and potential applications of these compounds in material science and analytical chemistry (Ö. Alver, 2011).
Suzuki Cross-Coupling Applications
The Suzuki cross-coupling reactions of boronic acids, including 2,4-dimethylphenylboronic acid derivatives, have been explored for their effectiveness in synthesizing complex organic molecules. This area of research underscores the critical role of boronic acids in facilitating the construction of biologically active compounds and pharmaceutical intermediates, thereby highlighting the broad applicability of these chemical reactions in synthetic organic chemistry (Derick D. Winkle and K. Schaab, 2001).
Polymorph Control in Crystallization
Investigations into the crystallization of phenylboronic acids have shown that surfactants can significantly influence the polymorphic outcome. This research into 2,6-dimethylphenylboronic acid as a model substance has led to methods for controlling polymorph formation and stabilizing metastable forms, which is critical for the development of pharmaceuticals and fine chemicals (Aina Semjonova and A. Be̅rziņš, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONHSPZXLFWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400738 | |
| Record name | 2,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenylboronic acid | |
CAS RN |
55499-44-0 | |
| Record name | B-(2,4-Dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-dimethylphenylboronic acid interact with saccharides, and what are the analytical implications?
A1: 2,4-Dimethylphenylboronic acid exhibits stereospecific reactivity towards hydroxyl groups present in saccharides. [] This interaction leads to the formation of negatively charged boronate ions. These ions are detectable through mass spectrometry, providing a distinct signal for each saccharide. The different stereochemical arrangements of hydroxyl groups in epimeric sugars influence the abundance of specific boronate ions observed. [] This difference in ion abundance enables the differentiation between epimers of mono- and disaccharides using mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
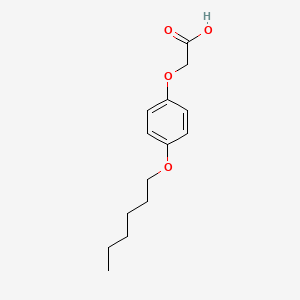



![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
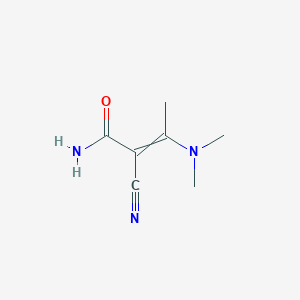
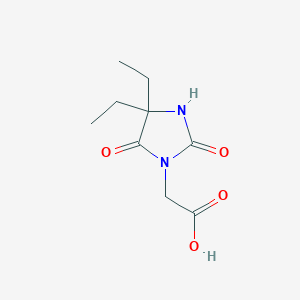
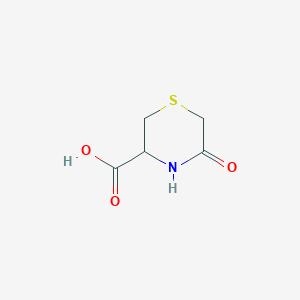
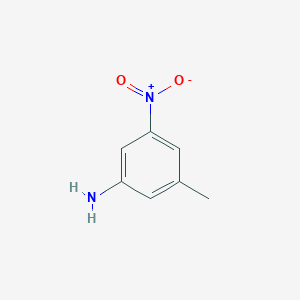
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)